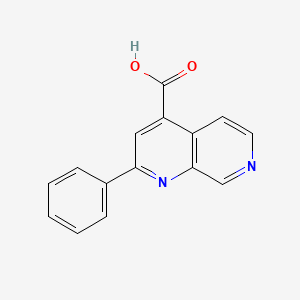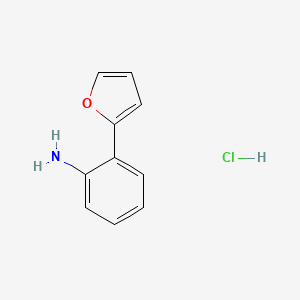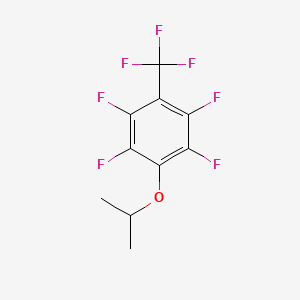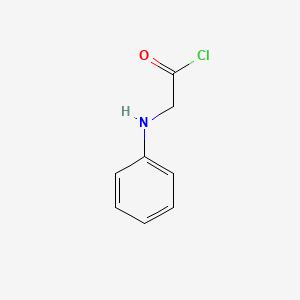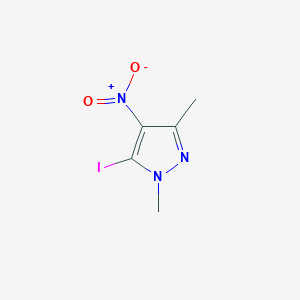
trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane
Overview
Description
trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane: is an organic compound characterized by the presence of two hydroxymethyl groups attached to a 1,4-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane typically involves the acid-catalyzed condensation of glycerol with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The reaction conditions include maintaining a specific temperature and pH to favor the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
Chemistry: trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane is used as a building block in the synthesis of polymers and other complex organic molecules. Its unique structure allows for the creation of materials with specific properties.
Biology and Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It can also be used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of resins, adhesives, and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of different products.
Mechanism of Action
The mechanism of action of trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane involves its ability to participate in various chemical reactions due to the presence of hydroxymethyl groups. These groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in polymer synthesis or drug delivery.
Comparison with Similar Compounds
- cis-2,5-Bis-(hydroxymethyl)-1,4-dioxane
- 2,5-Bis-(hydroxymethyl)furan
- 2,5-Bis-(hydroxymethyl)tetrahydrofuran
Comparison:
- cis-2,5-Bis-(hydroxymethyl)-1,4-dioxane: The cis isomer has different spatial arrangement of hydroxymethyl groups, leading to different chemical properties and reactivity.
- 2,5-Bis-(hydroxymethyl)furan: This compound has a furan ring instead of a dioxane ring, resulting in different chemical behavior and applications.
- 2,5-Bis-(hydroxymethyl)tetrahydrofuran: The tetrahydrofuran ring provides different steric and electronic properties compared to the dioxane ring, affecting its reactivity and use in synthesis.
Conclusion
trans-2,5-Bis-(hydroxymethyl)-1,4-dioxane is a versatile compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable intermediate in the synthesis of polymers, resins, and biologically active molecules
Properties
IUPAC Name |
[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRYYSSZMQDPLV-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC[C@H](O1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B3043376.png)
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B3043377.png)

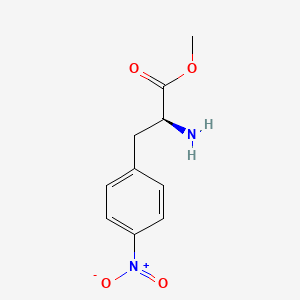
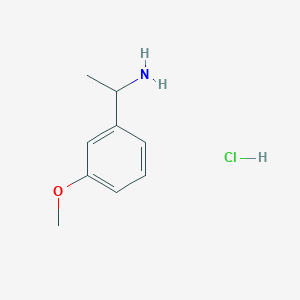
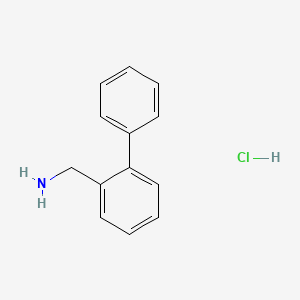
![(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide](/img/structure/B3043382.png)

